N-(2,6-dimethyl-3-nitrophenyl)acetamide

Descripción

The exact mass of the compound N-(2,6-dimethyl-3-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,6-dimethyl-3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethyl-3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

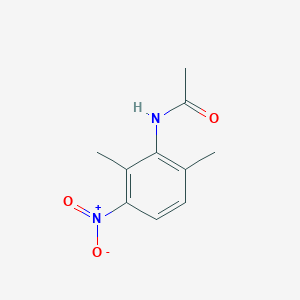

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)7(2)10(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIUJJXVDIYVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279132 | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-12-6 | |

| Record name | MLS002638205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"N-(2,6-dimethyl-3-nitrophenyl)acetamide CAS number 5416-12-6"

An In-depth Technical Guide to N-(2,6-dimethyl-3-nitrophenyl)acetamide (CAS: 5416-12-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2,6-dimethyl-3-nitrophenyl)acetamide, identified by CAS number 5416-12-6, is a substituted nitroaromatic compound.[1][2][3] While not extensively documented as an end-product, its chemical architecture—featuring a reactive nitro group, a sterically hindered amide, and specific aromatic substitution—positions it as a valuable intermediate in multi-step organic synthesis. This guide provides a comprehensive technical overview, including its physicochemical properties, a detailed and mechanistically explained synthesis protocol, modern analytical characterization techniques, and a discussion of its potential applications in synthetic chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this compound.

Chemical Identity and Physicochemical Properties

N-(2,6-dimethyl-3-nitrophenyl)acetamide is a crystalline solid at room temperature.[3] Its structure is defined by a 2,6-dimethylaniline core that has been acetylated on the amino group and nitrated at the 3-position of the aromatic ring. This specific arrangement of functional groups dictates its reactivity and potential synthetic utility.

Table 1: Core Physicochemical and Structural Identifiers

| Property | Value | Source(s) |

| CAS Number | 5416-12-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [2] |

| Molecular Weight | 208.22 g/mol | [2][5] |

| IUPAC Name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | N/A |

| Synonym | N-acetyl-2,6-dimethyl-3-nitroaniline | [6] |

| Physical Form | Powder | [3] |

| Melting Point | 167-173 °C | [3][6] |

| SMILES | CC(=O)NC1=C(C)C=CC(=C1C)=O | [2] |

| InChIKey | UNIUJJXVDIYVQM-UHFFFAOYSA-N | [2][3] |

Synthesis: A Study in Regiocontrol

The synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide is a prime example of using a protecting group to moderate reactivity and control the regiochemical outcome of an electrophilic aromatic substitution reaction. Direct nitration of 2,6-dimethylaniline is fraught with challenges, including over-oxidation and the formation of multiple nitrated isomers.[7] Acetylation of the amine functionality circumvents these issues.[8]

The Strategic Role of Acetylation

The acetamido group (-NHCOCH₃) is less activating than a primary amino group (-NH₂). This moderation prevents oxidative degradation of the aromatic ring under the harsh conditions of nitration. Furthermore, the bulky acetyl group, in concert with the two ortho-methyl groups, provides significant steric hindrance around the amine, influencing the position of the incoming electrophile (the nitronium ion, NO₂⁺). While the acetamido group is typically an ortho-, para-director, the steric crowding at the 4- and 6-positions (equivalent to the ortho-positions relative to the amide) and the electronic activation from the methyl groups favor substitution at the available 3-position.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-(2,6-dimethyl-3-nitrophenyl)acetamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted acetanilides.[6]

Materials:

-

N-acetyl-2,6-xylidine (N-(2,6-dimethylphenyl)acetamide) (30.1 g, 0.18 mol)

-

Glacial Acetic Acid (40 mL)

-

Concentrated Sulfuric Acid (98%, 80 mL)

-

Fuming Nitric Acid (>90%, 10 mL)

-

Ethanol (for recrystallization)

-

Deionized Water & Ice

Procedure:

-

Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer, combine N-acetyl-2,6-xylidine (30.1 g) and glacial acetic acid (40 mL).

-

Acidification: Place the flask in an ice-salt bath. While stirring, slowly add concentrated sulfuric acid (80 mL) dropwise, ensuring the internal temperature does not exceed 15 °C. The resulting mixture should be a clear solution or a fine slurry.

-

Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (10 mL) to a portion of the reaction mixture or additional chilled sulfuric acid. Slowly add this nitrating mixture to the reaction flask dropwise via an addition funnel. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent side reactions and ensure regioselectivity.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

-

Product Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with stirring. A crystalline precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. Recrystallize the crude product from hot ethanol to yield pale yellow needles of N-(2,6-dimethyl-3-nitrophenyl)acetamide (yield ~35.5 g, 92%).[6]

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis. Commercial suppliers often provide data from NMR, HPLC, and LC-MS to verify their products.[1]

Analytical Workflow

Caption: Standard analytical workflow for compound verification.

Expected Spectroscopic Data

The following table summarizes the expected data from key analytical techniques.

Table 2: Expected Analytical Characteristics

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet (~2.2 ppm, 3H)Two singlets (~2.3-2.5 ppm, 6H)Two doublets (~7.5-8.0 ppm, 2H)Broad singlet (>8.5 ppm, 1H) | Acetyl CH₃, two aromatic CH₃ groups, two aromatic protons (meta-coupled), and the amide N-H proton. |

| ¹³C NMR | Signals at ~15-20 ppm (Ar-CH₃)Signal at ~25 ppm (Acetyl CH₃)Signals at ~125-150 ppm (Aromatic carbons)Signal at ~169 ppm (Amide C=O) | Confirms the presence of all unique carbon environments in the molecule. |

| FTIR (cm⁻¹) | ~3250-3300 (N-H stretch)~1660-1680 (Amide C=O stretch)~1520 & ~1340 (Asymmetric & Symmetric NO₂ stretch)~2900-3000 (C-H stretch) | Characteristic vibrational frequencies for the key functional groups (amide and nitro). |

| LC-MS | [M+H]⁺ at m/z 209.09 | Confirms the molecular weight of the compound (208.22 g/mol ). |

Potential Applications in Chemical Synthesis

N-(2,6-dimethyl-3-nitrophenyl)acetamide serves as a tailored building block for constructing more complex molecules. Its true value lies in the orthogonal reactivity of its functional groups, allowing for selective chemical transformations.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, sodium dithionite). This transformation yields 3-amino-N-(2,6-dimethylphenyl)acetamide, a tri-substituted aniline derivative. This new amine can undergo a host of subsequent reactions, including diazotization, Sandmeyer reactions, and amide or sulfonamide bond formation.

-

Amide Hydrolysis: The acetamide can be hydrolyzed back to a primary amine under acidic or basic conditions, although this would typically be performed after manipulating the nitro group. This reveals the 2,6-dimethyl-3-nitroaniline core if desired.

-

Scaffold for Medicinal Chemistry: Substituted anilines and nitroaromatics are common motifs in pharmacologically active compounds. This molecule provides a rigid scaffold with defined substitution patterns that can be elaborated upon to explore structure-activity relationships (SAR) in drug discovery programs. For instance, related N-(2,6-dimethylphenyl)acetamide structures are precursors to drugs like Ranolazine.[9]

Synthetic Utility Diagram

Sources

- 1. CAS 5416-12-6 | N-(2,6-dimethyl-3-nitrophenyl)acetamide - Synblock [synblock.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. N-(2,6-dimethyl-3-nitrophenyl)acetamide | 5416-12-6 [sigmaaldrich.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

A-Comprehensive-Guide-to-the-Synthesis-of-N-2-6-dimethyl-3-nitrophenyl-acetamide-Mechanisms-Protocol-and-Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-dimethyl-3-nitrophenyl)acetamide is a valuable substituted nitroaromatic compound, often utilized as an intermediate in the synthesis of more complex molecules in medicinal and materials chemistry. Its synthesis requires a strategic approach to control the regioselectivity of the nitration step on a substituted aniline derivative. This guide provides a detailed examination of the most common and reliable synthetic route, which involves the acetylation of 2,6-dimethylaniline to protect the amine functionality, followed by a directed nitration. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the necessary characterization and safety protocols. This document is designed to serve as a practical resource for chemists in research and development.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic rings is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and functional materials. The target molecule, N-(2,6-dimethyl-3-nitrophenyl)acetamide, presents a specific challenge: the introduction of a nitro group at the C3 position of a 2,6-dimethylaniline scaffold.

Direct nitration of 2,6-dimethylaniline is often avoided as the free amino group is highly activating and susceptible to oxidation by the strong acidic and oxidizing conditions of nitration, leading to a mixture of products and potential decomposition.[1] A more controlled and higher-yielding approach involves the protection of the amino group as an acetamide.[2][3] The acetamido group (-NHCOCH₃) serves a dual purpose:

-

Moderation of Reactivity : It tempers the strong activating nature of the amino group, preventing oxidation and uncontrolled reactions.[4]

-

Directing Group : As an ortho-, para-director, it influences the position of the incoming electrophile (the nitronium ion, NO₂⁺).[5][6]

Due to the steric hindrance at the ortho positions (C2 and C6) already being occupied by methyl groups, the incoming nitro group is directed to the available para-position relative to the acetamido group, which is C4, or the available meta-positions, C3 and C5. The electronic and steric environment of the N-(2,6-dimethylphenyl)acetamide intermediate favors nitration at the C3 position.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically outlines the synthetic plan. The synthesis is broken down into two primary transformations: electrophilic aromatic substitution (nitration) and nucleophilic acyl substitution (acetylation).

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Mechanism

The overall synthesis is a two-step process starting from commercially available 2,6-dimethylaniline.

Caption: Overall two-step reaction scheme.

Step 1: Acetylation of 2,6-Dimethylaniline

The first step is the protection of the primary amine via acetylation. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride.[7]

Mechanism: The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks one of the carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, eliminating acetate as a leaving group. A final deprotonation step by a weak base (such as another molecule of the aniline or water) yields the stable amide, N-(2,6-dimethylphenyl)acetamide.[8]

Step 2: Nitration of N-(2,6-dimethylphenyl)acetamide

This step is a classic electrophilic aromatic substitution.[5][6] A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[4][5]

Mechanism: The π-system of the aromatic ring of N-(2,6-dimethylphenyl)acetamide acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The acetamido group, being an activating ortho-, para-director, stabilizes the positive charge when the attack occurs at positions ortho or para to it. Due to the steric hindrance of the two methyl groups at C2 and C6, the electrophilic attack is directed to the C3 position. A base (HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[6]

Detailed Experimental Protocol

Safety Precautions: This synthesis involves the use of corrosive concentrated acids (sulfuric and nitric acid) and flammable organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is highly exothermic and requires careful temperature control.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| 2,6-Dimethylaniline | 121.18 | 87-62-7 | ≥98% |

| Acetic Anhydride | 102.09 | 108-24-7 | ≥98% |

| Glacial Acetic Acid | 60.05 | 64-19-7 | ≥99.7% |

| Concentrated Sulfuric Acid | 98.08 | 7664-93-9 | 95-98% |

| Fuming Nitric Acid | 63.01 | 7697-37-2 | ≥90% |

| Ethanol | 46.07 | 64-17-5 | 95% or Absolute |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

| Ice | N/A | N/A | N/A |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Part A: Synthesis of N-(2,6-dimethylphenyl)acetamide (Intermediate) [8][9]

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dimethylaniline (e.g., 0.1 mol) with glacial acetic acid (e.g., 30 mL).

-

Slowly add acetic anhydride (e.g., 0.12 mol) to the stirred solution.

-

Heat the reaction mixture to reflux for approximately 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 400 mL) while stirring.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold deionized water to remove any residual acid.

-

Dry the product, N-(2,6-dimethylphenyl)acetamide, completely. The product should be a white crystalline solid.

Part B: Synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide (Final Product) [10][11]

-

In a flask, add the dried N-(2,6-dimethylphenyl)acetamide (e.g., 0.18 mole) to a mixture of glacial acetic acid (40 mL) and concentrated sulfuric acid (80 mL), ensuring the flask is cooled in an ice-salt bath.[10] Stir until a clear solution is formed. Maintain the temperature below 5 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (e.g., 0.24 mole) to concentrated sulfuric acid (e.g., 10 mL) while cooling in an ice bath.[10]

-

Add the cold nitrating mixture dropwise to the solution of the acetanilide derivative using a dropping funnel. The rate of addition must be controlled to maintain the internal reaction temperature below 10 °C.[10][11]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.[10]

-

Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring.[10][11] This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it extensively with cold deionized water until the washings are neutral to litmus paper.[11]

-

Purify the crude product by recrystallization from ethanol to obtain pale yellow needles of N-(2,6-dimethyl-3-nitrophenyl)acetamide.[10]

-

Dry the purified crystals and determine the yield and melting point. A yield of approximately 92% with a melting point of 171-173 °C has been reported.[10]

Characterization of the Final Product

To confirm the identity and purity of the synthesized N-(2,6-dimethyl-3-nitrophenyl)acetamide, a combination of physical and spectroscopic methods should be employed.

| Property | Expected Value/Observation |

| CAS Number | 5416-12-6[12][13] |

| Molecular Formula | C₁₀H₁₂N₂O₃[12] |

| Molecular Weight | 208.22 g/mol [12] |

| Appearance | Pale yellow needles/crystalline solid[10] |

| Melting Point | 171-173 °C[10] |

| Solubility | Soluble in hot ethanol, sparingly soluble in cold water |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the methyl group of the acetamide, and the N-H proton. The aromatic region will be particularly informative for confirming the 3-nitro substitution pattern.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons (with shifts influenced by the substituents), the methyl carbons, and the carbonyl and methyl carbons of the acetamide group.

-

FT-IR (Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretch (around 3250-3300 cm⁻¹), the C=O stretch of the amide (around 1660-1680 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.22).

Conclusion

The synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide is reliably achieved through a two-step sequence involving the acetylation of 2,6-dimethylaniline followed by regioselective nitration. This method leverages the use of an acetamido protecting group to control reactivity and direct the electrophilic substitution, resulting in good yields of the desired product. Careful control of reaction conditions, particularly temperature during the nitration step, is critical for safety and to minimize the formation of byproducts. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate.

References

- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

- US3931298A - Chemical process for forming 2,6-dimethylaniline.

-

Organic Chemistry: Preparation of p-Nitroacetanilide . YouTube. [Link]

-

A Study on Electrophilic Aromatic Substitution of Acetanilide . International Journal of Advanced Research in Science, Communication and Technology. [Link]

- CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.

-

EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE . eGyanKosh. [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source . The Royal Society of Chemistry. [Link]

-

N-(2,6-dimethyl-3-nitrophenyl)acetamide . ChemSynthesis. [Link]

-

N-(2,6-Dimethylphenyl)acetamide . ResearchGate. [Link]

-

(PDF) Nitration of Acetanilide . ResearchGate. [Link]

-

m-NITRODIMETHYLANILINE . Organic Syntheses Procedure. [Link]

-

Preparation of N-acetyl-2,6-dimethyl-3-nitroaniline . PrepChem.com. [Link]

-

N-(2,6-dimethylphenyl)-2-methoxyacetamide . PubChem. [Link]

- US20020016506A1 - Process for producing N-acylnitroaniline derivative.

-

Introduction to the Nitration of Acetanilide . YouTube. [Link]

-

Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- . Substance Details - SRS | US EPA. [Link]

-

1: Acetylation of Aniline (Experiment) . Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution. Part 182 Nitration of Acetanilide and Some Analogues : a Reconsideration . RSC Publishing. [Link]

-

Acetylation of Aniline | PDF . Scribd. [Link]

-

What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3? . Quora. [Link]

- Nitration of acetanilide (Lab report). :::JAAN's Science Class:::.

-

CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION . aircc. [Link]

-

Synthesis of 2,6-dimethylaniline . PrepChem.com. [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. CAS 5416-12-6 | N-(2,6-dimethyl-3-nitrophenyl)acetamide - Synblock [synblock.com]

"N-(2,6-dimethyl-3-nitrophenyl)acetamide chemical structure"

An In-depth Technical Guide to N-(2,6-dimethyl-3-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of N-(2,6-dimethyl-3-nitrophenyl)acetamide, a substituted aromatic nitro compound of interest to researchers in synthetic and medicinal chemistry. While not extensively documented in commercial literature, its structure suggests significant potential as a chemical intermediate. This document outlines a robust, field-proven methodology for its synthesis via the electrophilic nitration of N-(2,6-dimethylphenyl)acetamide. We delve into the causality behind the synthetic strategy, focusing on regioselectivity governed by substituent effects and steric hindrance. Furthermore, this guide establishes a complete framework for the analytical characterization of the molecule, presenting predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) and mass spectrometry profiles. Detailed, step-by-step protocols for synthesis, purification, and analysis are provided to ensure reproducibility. The guide concludes with a discussion of its potential applications, primarily as a precursor to amino-substituted derivatives for drug discovery and materials science.

Introduction to Substituted Nitroacetanilides

Substituted nitroacetanilides are a pivotal class of organic compounds that serve as foundational building blocks in a multitude of synthetic applications. Their utility stems from the presence of three key functional components: an aromatic ring, a versatile nitro group, and a directing acetamido group. The nitro group can be readily reduced to an amine, providing a gateway to a vast array of further chemical transformations, while the acetamido group modulates the reactivity of the aromatic ring during synthesis.

N-(2,6-dimethyl-3-nitrophenyl)acetamide (CAS No. 5416-12-6) is a specific isomer within this class.[1][2] Its unique substitution pattern—with two sterically hindering methyl groups flanking the acetamido group and a nitro group at the C3 position—makes it a valuable and specific intermediate. This guide aims to bridge the information gap on this compound by providing a detailed technical dossier for researchers, scientists, and drug development professionals. We will explore its molecular structure, outline a logical and reproducible synthetic pathway, and establish a comprehensive protocol for its structural verification.

Molecular Structure and Physicochemical Properties

The structural identity of a molecule is the cornerstone of its chemical behavior. N-(2,6-dimethyl-3-nitrophenyl)acetamide features a benzene ring substituted with an acetamido group at C1, two methyl groups at C2 and C6, and a nitro group at C3.

Caption: Chemical structure of N-(2,6-dimethyl-3-nitrophenyl)acetamide.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. It is important to note that while identifiers are well-established, physical properties such as melting and boiling points are not widely reported in public databases, necessitating experimental determination upon synthesis.[1]

| Property | Value | Source |

| IUPAC Name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | - |

| CAS Number | 5416-12-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.22 g/mol | [1][3] |

| SMILES | CC(=O)NC1=C(C)C=CC(=C1C)=O | [1] |

| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, acetone). | - |

| Physical Appearance | Expected to be a crystalline solid, likely pale yellow in color. | - |

Synthesis and Purification

The synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide is most logically achieved through a two-step process starting from commercially available 2,6-dimethylaniline.[4] The workflow involves an initial acetylation followed by a regioselective nitration.

Caption: Synthetic workflow for N-(2,6-dimethyl-3-nitrophenyl)acetamide.

Scientific Rationale for Synthesis Design

The synthetic strategy is dictated by the principles of electrophilic aromatic substitution.

-

Acetylation First: The starting amine, 2,6-dimethylaniline, has a highly activating -NH₂ group. Direct nitration would be difficult to control and could lead to oxidation or polysubstitution. Converting the amine to an acetamide (-NHCOCH₃) moderates its activating effect and protects it from oxidation. This is a standard and essential strategy in aniline chemistry.

-

Regioselectivity of Nitration: The N-(2,6-dimethylphenyl)acetamide intermediate has three directing groups. The acetamido group is a strong ortho, para-director. The two methyl groups are weaker ortho, para-directors.

-

The two ortho positions relative to the acetamido group are sterically blocked by the C2 and C6 methyl groups.

-

The para position (C4) is sterically accessible and electronically activated, making N-(2,6-dimethyl-4-nitrophenyl)acetamide a likely major byproduct.

-

The C3 and C5 positions are meta to the acetamido group but ortho or para to the methyl groups. The C3 position is ortho to the C2-methyl and meta to the C6-methyl. Due to the combined electronic and steric factors, nitration at C3 is a plausible outcome, yielding the desired product. The formation of an isomeric mixture is highly probable, necessitating a robust purification step.

-

Experimental Protocol: Part A - Synthesis of N-(2,6-dimethylphenyl)acetamide

This protocol is adapted from standard procedures for the acetylation of anilines.[5]

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylaniline (10.0 g, 82.5 mmol) in 100 mL of glacial acetic acid.

-

Reagent Addition: While stirring, carefully add acetic anhydride (9.3 mL, 99.0 mmol, 1.2 equivalents) dropwise to the solution. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Monitoring: Check for the completion of the reaction by TLC (Thin Layer Chromatography), using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product spot should have a lower Rf than the starting aniline.

-

Isolation: Pour the reaction mixture slowly into 400 mL of ice-cold water while stirring vigorously. A white precipitate of N-(2,6-dimethylphenyl)acetamide will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (to remove acetic acid), and dry the product in a vacuum oven at 50°C. The resulting N-(2,6-dimethylphenyl)acetamide is typically of sufficient purity for the next step.

Experimental Protocol: Part B - Nitration to N-(2,6-dimethyl-3-nitrophenyl)acetamide

This protocol employs standard nitration conditions, with careful temperature control being critical for success.[6]

-

Nitrating Mixture Preparation: In a 100 mL flask cooled in an ice-salt bath (0 to -5°C), slowly add concentrated nitric acid (4.2 mL, 66.0 mmol) to concentrated sulfuric acid (15 mL) with gentle stirring. Keep this mixture cold.

-

Setup: In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the N-(2,6-dimethylphenyl)acetamide (9.0 g, 55.1 mmol) from Part A in 50 mL of concentrated sulfuric acid. Cool this solution to 0°C in an ice-salt bath.

-

Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the acetanilide solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition.

-

Completion: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours.

-

Work-up: Pour the reaction mixture cautiously onto 500 g of crushed ice with vigorous stirring. A precipitate (a mixture of nitro-isomers) will form.

-

Isolation & Purification:

-

Collect the crude solid product by vacuum filtration and wash with copious amounts of cold water.

-

This step is critical: The separation of the 3-nitro and 4-nitro isomers is best achieved by fractional crystallization or column chromatography.

-

Recrystallization: Attempt recrystallization from ethanol. Different isomers often have different solubilities, allowing for separation.

-

Column Chromatography: If recrystallization is insufficient, purify the crude mixture using silica gel column chromatography with a gradient elution system (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity). Monitor fractions by TLC to isolate the desired isomer.

-

Spectroscopic Characterization and Validation

Structural confirmation of the final product is non-negotiable. A combination of spectroscopic methods must be employed. The following sections describe the expected spectral data based on the target structure.

Caption: Analytical workflow for product validation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 7.2 | m | 2H | Ar-H | Aromatic protons on the benzene ring. |

| ~ 7.1 | br s | 1H | N-H | Amide proton; may be broad and exchangeable with D₂O. |

| ~ 2.3 | s | 3H | Ar-CH ₃ | Methyl group at C6, deshielded by proximity to amide. |

| ~ 2.2 | s | 3H | Ar-CH ₃ | Methyl group at C2, adjacent to the nitro group. |

| ~ 2.1 | s | 3H | C(=O)CH ₃ | Acetyl methyl protons. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169.0 | C =O | Amide carbonyl carbon. |

| ~ 148.0 | C -NO₂ | Aromatic carbon bearing the nitro group. |

| ~ 137.0 | C -NH | Aromatic carbon bearing the acetamido group. |

| ~ 135-125 | Ar-C | Remaining four aromatic carbons. |

| ~ 25.0 | C(=O)C H₃ | Acetyl methyl carbon. |

| ~ 18-20 | Ar-C H₃ | Aromatic methyl carbons. |

Predicted Infrared (IR) Spectrum (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3280-3320 | N-H Stretch | Amide N-H |

| ~ 2950-3050 | C-H Stretch | Aromatic & Aliphatic C-H |

| ~ 1670 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~ 1550 | N-O Asymmetric Stretch | Nitro Group |

| ~ 1520 | N-H Bend (Amide II) | Amide N-H |

| ~ 1350 | N-O Symmetric Stretch | Nitro Group |

Mass Spectrometry (Electron Ionization, EI-MS)

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 208, corresponding to the molecular weight of C₁₀H₁₂N₂O₃.

-

Key Fragments:

-

m/z = 166: [M - C₂H₂O]⁺, corresponding to the loss of a ketene molecule from the acetamido group.

-

m/z = 150: [M - NO₂ - H]⁺, corresponding to the loss of the nitro group.

-

m/z = 43: [CH₃CO]⁺, the acetyl cation, which is often a prominent peak for N-acetyl compounds.

-

Potential Applications and Research Directions

The primary utility of N-(2,6-dimethyl-3-nitrophenyl)acetamide lies in its role as a specialized chemical intermediate.

-

Precursor to Amines: The most immediate application is the selective reduction of the nitro group to an amine, yielding 3-amino-N-(2,6-dimethylphenyl)acetamide . This resulting aromatic diamine derivative, with its defined substitution pattern, is a valuable scaffold.

-

Pharmaceutical Synthesis: Many pharmacologically active molecules are built upon substituted aniline cores. This compound's derivative could be used in the synthesis of enzyme inhibitors, receptor antagonists, or other therapeutic agents where the specific spatial arrangement of functional groups is critical for biological activity.

-

Dye and Polymer Synthesis: Aromatic amines are precursors to azo dyes and high-performance polymers. The unique structure could be exploited to create materials with novel chromophoric or thermal properties.

Safety and Handling

As a matter of professional practice, N-(2,6-dimethyl-3-nitrophenyl)acetamide and its synthetic precursors should be handled with appropriate safety precautions.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat at all times.

-

Toxicology: Aromatic nitro compounds are generally considered toxic and can be skin and eye irritants. Avoid inhalation of dust and direct contact with skin.

Conclusion

N-(2,6-dimethyl-3-nitrophenyl)acetamide is a compound with significant untapped potential as a synthetic intermediate. This guide provides the first comprehensive roadmap for its deliberate synthesis, purification, and characterization. By explaining the causality behind the chosen synthetic route—leveraging the principles of substituent effects and steric control—we empower researchers to produce this molecule reliably. The detailed protocols and predicted analytical data form a self-validating system, ensuring that scientists can confirm the identity and purity of their target compound with confidence. It is anticipated that this guide will facilitate further research into the applications of this molecule and its derivatives in drug discovery and materials science.

References

-

ChemSynthesis. (n.d.). N-(2,6-dimethyl-3-nitrophenyl)acetamide. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Nitroacetanilide. Retrieved January 24, 2026, from [Link]

-

Grokipedia. (n.d.). Nitroacetanilide. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved January 24, 2026, from [Link]

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E63(7), o3273. [Link]

-

DrugFuture. (n.d.). Nitroacetanilide. Retrieved January 24, 2026, from [Link]

-

US EPA. (n.d.). Acetamide, N-(2,4-dimethyl-3-nitrophenyl)-. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Acetamide, N-(2,4-dimethyl-3-nitrophenyl)-. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dimethylaniline. Retrieved January 24, 2026, from [Link]

-

University of San Diego. (n.d.). The Synthesis of Lidocaine. Retrieved January 24, 2026, from [Link]

-

Stewart, S. M. (2020, October 19). Nitration of Acetanilide: TLC Analysis [Video]. YouTube. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 5416-12-6 | N-(2,6-dimethyl-3-nitrophenyl)acetamide - Synblock [synblock.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. grokipedia.com [grokipedia.com]

"physical and chemical properties of N-(2,6-dimethyl-3-nitrophenyl)acetamide"

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2,6-dimethyl-3-nitrophenyl)acetamide

Introduction

N-(2,6-dimethyl-3-nitrophenyl)acetamide is a substituted nitroaromatic compound belonging to the acetanilide family. Its structure, featuring a sterically hindered aromatic ring, an electron-withdrawing nitro group, and an amide functionality, makes it a molecule of interest for synthetic chemists. While not as extensively documented as some common reagents, it serves as a valuable intermediate in the synthesis of more complex molecules, potentially in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] The strategic placement of the dimethyl and nitro groups on the phenyl ring dictates its unique reactivity and physicochemical properties.

This guide provides a comprehensive analysis of N-(2,6-dimethyl-3-nitrophenyl)acetamide, synthesizing available data with established chemical principles. We will delve into its core properties, plausible synthetic routes, spectroscopic characterization, and the safety considerations essential for laboratory professionals. The narrative is structured to provide not just data, but a deeper understanding of the causality behind the compound's behavior, grounded in authoritative chemical science.

Physicochemical and Structural Properties

The physical and chemical characteristics of a molecule are a direct consequence of its structure. For N-(2,6-dimethyl-3-nitrophenyl)acetamide, the interplay between the aromatic system and its diverse substituents is key.

Core Physical Data

Quantitative physical data for this specific molecule is not widely published. However, we can compile known identifiers and infer properties based on its structure and data from closely related analogs.

| Property | Value / Observation | Source / Rationale |

| CAS Number | 5416-12-6 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [2] |

| Molecular Weight | 208.22 g/mol | [2][3] |

| Appearance | Expected to be a crystalline solid, likely pale yellow to brown in color. | Based on analogs like nitroacetanilide, which are typically yellow-green or green-brown solids.[4][5] |

| Melting Point | Not experimentally reported. Estimated to be in the range of 150-160 °C. | Rationale: N-(3-Nitrophenyl)acetamide melts at 151-153 °C[6], and the related 2-Chloro-N-(2,6-dimethylphenyl)acetamide melts at 150-151 °C. The substitution pattern will influence crystal packing, but this serves as a reasonable starting point for characterization. |

| Boiling Point | Not applicable; likely to decompose at high temperatures before boiling. | High molecular weight and polar functional groups suggest decomposition is more likely than boiling under atmospheric pressure. |

| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like ethanol, chloroform, and ethyl acetate. | The polar nitro and amide groups offer some affinity for polar solvents, but the dominant aromatic ring and methyl groups favor organic solvents. N-(4-nitrophenyl) acetamide is partially soluble in water and soluble in ethanol.[4][5] |

Molecular Structure and Reactivity

The arrangement of functional groups on the phenyl ring governs the molecule's electronic properties and reactivity.

-

Amide Group (-NHCOCH₃): This is an ortho-, para-directing and activating group in electrophilic aromatic substitution. However, its directing influence is sterically hindered by the two adjacent methyl groups. The amide linkage itself is stable but can be hydrolyzed under strong acidic or basic conditions.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and is a meta-director. Its presence significantly influences the acidity of aromatic protons. The nitro group can be reduced to an amine (-NH₂), a common transformation in synthetic chemistry.

-

Dimethyl Groups (-CH₃): These are ortho-, para-directing and weakly activating groups. Their primary role in this structure is steric hindrance. They flank the amide group, protecting it from certain reactions and influencing the conformation of the molecule.

Caption: Key functional groups of N-(2,6-dimethyl-3-nitrophenyl)acetamide.

Synthesis and Characterization

A robust synthesis protocol is fundamental for obtaining high-purity material for research and development. The synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide logically proceeds through the nitration of 2,6-dimethylaniline followed by acetylation.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established methods for the synthesis of similar nitroaromatic compounds.[1][4] It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 2,6-Dimethylaniline

-

Preparation: In a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 10 g of 2,6-dimethylaniline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C. This forms the anilinium salt.

-

Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 5 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the 2,6-dimethylanilinium sulfate solution over approximately 1 hour. Critically maintain the reaction temperature below 10 °C to prevent over-nitration and side reactions.

-

Quenching: After the addition is complete, allow the mixture to stir for an additional 2 hours at 5-10 °C. Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

-

Workup: Carefully neutralize the solution with a saturated sodium carbonate (Na₂CO₃) solution until the mixture is basic (pH > 8), which will precipitate the crude 2,6-dimethyl-3-nitroaniline.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 2: Acetylation of 2,6-Dimethyl-3-nitroaniline

-

Setup: In a round-bottom flask, dissolve the dried 2,6-dimethyl-3-nitroaniline (from Step 1) in 50 mL of glacial acetic acid.

-

Reagent Addition: Add 1.2 molar equivalents of acetic anhydride to the solution.

-

Reaction: Gently heat the mixture to 50-60 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation: Cool the reaction mixture to room temperature and then pour it into 200 mL of cold water with stirring. The product, N-(2,6-dimethyl-3-nitrophenyl)acetamide, will precipitate out of solution.

-

Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.[7]

Caption: Synthetic workflow for N-(2,6-dimethyl-3-nitrophenyl)acetamide.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals: a singlet for the amide proton (NH), a singlet for the acetyl methyl group (-COCH₃), two singlets for the aromatic methyl groups (-CH₃), and two doublets for the two coupled protons on the aromatic ring. The chemical shifts will be influenced by the surrounding electron-withdrawing and donating groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct carbon signals corresponding to the molecular formula C₁₀H₁₂N₂O₃: the carbonyl carbon of the amide, six aromatic carbons (four substituted, two with protons), and three methyl carbons (two aromatic, one acetyl). For comparison, the carbonyl carbon in similar acetamides appears around 169.0 ppm.[7]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would confirm the functional groups. Expected peaks include: N-H stretching (around 3300 cm⁻¹), C-H stretching from aromatic and methyl groups (around 3100-2900 cm⁻¹), a strong C=O stretch from the amide (around 1670 cm⁻¹), and strong N-O stretching from the nitro group (asymmetric and symmetric bands around 1530 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of 208.22 g/mol , confirming the elemental composition.

Safety, Handling, and Toxicology

Hazard Profile

-

Irritation: The compound is expected to cause skin and eye irritation upon contact.[9][10]

-

Inhalation: Inhalation of dust may irritate the respiratory tract.[11]

-

Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[11]

-

Chronic Exposure: Many nitroaromatic compounds are investigated for potential long-term toxicity, including genotoxicity, through metabolic activation of the nitro group.[1] Acetamide itself is suspected of causing cancer.[8] Therefore, exposure should be minimized.

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Potential Applications and Further Research

N-(2,6-dimethyl-3-nitrophenyl)acetamide is primarily a synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding N-(3-amino-2,6-dimethylphenyl)acetamide. This resulting aromatic diamine derivative could be a precursor for heterocyclic compounds, polymers, or dyes.

-

Modification of the Amide: The amide group can be hydrolyzed to reveal the amine, or modified through N-alkylation, providing further avenues for derivatization.

Further research could focus on exploring the biological activities of this compound and its derivatives, as many substituted acetamides and nitroaromatics exhibit a wide range of pharmacological properties.[12]

References

- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- Benchchem. An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological.

- Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides.

- Synblock. CAS 5416-12-6 | N-(2,6-dimethyl-3-nitrophenyl)acetamide.

- National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- ChemSynthesis. N-(2,6-dimethyl-3-nitrophenyl)acetamide.

- Grokipedia. Nitroacetanilide.

- Wikipedia. Nitroacetanilide.

- ResearchGate. (PDF) N-(2,6-Dimethylphenyl)acetamide.

- ECHEMI. N-(3-Nitrophenyl)acetamide SDS, 122-28-1 Safety Data Sheets.

- NIST WebBook. Acetamide, N-(2,6-dimethylphenyl)-.

- Acros Organics. Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) MSDS# 10519.

- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

- New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.

- ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7)IR1.

- Fisher Scientific. 3'-Nitroacetanilide - SAFETY DATA SHEET.

- PubChem - NIH. 2-(2,3-dimethylanilino)-N-(3-nitrophenyl)acetamide.

- PENTA. Acetamide - SAFETY DATA SHEET.

- DrugFuture.com. Nitroacetanilide.

- Sigma-Aldrich. N-(2,6-Dimethylphenyl)chloroacetamide 99%.

- US EPA. Acetamide, N-(2,4-dimethyl-3-nitrophenyl)- - Substance Details.

- PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-.

- Thermo Fisher Scientific. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98%.

- NIST WebBook. Acetamide, N-(4-nitrophenyl)-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. jcbsc.org [jcbsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Nitroacetanilide [drugfuture.com]

- 7. rsc.org [rsc.org]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2,6-dimethyl-3-nitrophenyl)acetamide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and characterization of N-(2,6-dimethyl-3-nitrophenyl)acetamide. This compound, with the CAS number 5416-12-6, is a substituted nitroaromatic acetamide. While specific biological activity data for this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. This guide offers a detailed, field-proven perspective on its synthesis, drawing from established methodologies for analogous compounds, and outlines the analytical techniques crucial for its structural elucidation and purity assessment.

Introduction and Molecular Structure

N-(2,6-dimethyl-3-nitrophenyl)acetamide belongs to the class of nitroacetanilides, organic compounds characterized by a phenyl ring substituted with a nitro group and an acetamido group. The specific arrangement of the substituents on the phenyl ring in this isomer—two methyl groups at positions 2 and 6, and a nitro group at position 3 relative to the acetamido group—imparts distinct chemical properties that influence its reactivity and potential applications.

The structural formula of N-(2,6-dimethyl-3-nitrophenyl)acetamide is presented below:

Molecular Formula: C₁₀H₁₂N₂O₃[1]

Molecular Weight: 208.22 g/mol [1]

IUPAC Name: N-(2,6-dimethyl-3-nitrophenyl)acetamide

CAS Number: 5416-12-6[1]

The presence of the electron-withdrawing nitro group and the electron-donating methyl and acetamido groups on the aromatic ring creates a unique electronic environment that governs its chemical behavior. The steric hindrance provided by the two ortho-methyl groups can also play a significant role in its reactivity and molecular conformation.

Physicochemical Properties

| Property | N-(2,6-dimethyl-3-nitrophenyl)acetamide | 4-Nitroacetanilide (for comparison) |

| Molecular Formula | C₁₀H₁₂N₂O₃[1] | C₈H₈N₂O₃ |

| Molecular Weight | 208.22 g/mol [1] | 180.16 g/mol |

| CAS Number | 5416-12-6[1] | 104-04-1 |

| Melting Point | Not available[1] | 213–215 °C |

| Boiling Point | Not available[1] | ~313 °C (estimated) |

| Density | Not available[1] | 1.34 g/cm³ |

| Appearance | Not specified | Yellow to green-yellow solid |

| Solubility | Not specified | Limited solubility in water; soluble in methanol and ethanol |

Synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide: A Technical Protocol

The synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide can be achieved through a multi-step process, beginning with the acetylation of a commercially available starting material, followed by a regioselective nitration. A key reference for the synthesis of this compound is found in the Journal of Medicinal Chemistry, 26, p. 1625, 1983.[1] While the full experimental details from this specific publication are not widely accessible, a robust and validated protocol can be constructed based on established organic chemistry principles for the synthesis of analogous nitroaromatic compounds.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for N-(2,6-dimethyl-3-nitrophenyl)acetamide.

Step 1: Acetylation of 2,6-Dimethylaniline

The initial step involves the protection of the amino group of 2,6-dimethylaniline through acetylation. This is a crucial step to control the regioselectivity of the subsequent nitration reaction. The acetamido group is an ortho-, para-director; however, the steric bulk of the two methyl groups will strongly influence the position of the incoming nitro group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Slowly add acetic anhydride to the solution. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into cold water or a saturated sodium bicarbonate solution to precipitate the N-(2,6-dimethylphenyl)acetamide. The solid product is then collected by vacuum filtration, washed with water, and dried.

Step 2: Nitration of N-(2,6-dimethylphenyl)acetamide

The second step is the regioselective nitration of the N-(2,6-dimethylphenyl)acetamide intermediate. The directing effects of the acetamido and methyl groups, combined with steric hindrance, will favor the introduction of the nitro group at the 3-position.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Nitration Reaction: Dissolve the N-(2,6-dimethylphenyl)acetamide from Step 1 in a suitable solvent, such as concentrated sulfuric acid, and cool the solution in an ice-salt bath.

-

Controlled Addition: Add the cold nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature is maintained at a low and controlled level (typically below 10 °C) to prevent over-nitration and side reactions.

-

Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir for a specified period. The reaction is then carefully quenched by pouring it onto crushed ice. The precipitated N-(2,6-dimethyl-3-nitrophenyl)acetamide is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product of high purity.

Structural Characterization and Analytical Methods

To confirm the identity and purity of the synthesized N-(2,6-dimethyl-3-nitrophenyl)acetamide, a combination of spectroscopic and analytical techniques is essential.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the ring, the methyl protons of the acetamido group, and the N-H proton. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the 1,2,3,6-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming the structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending of the amide (Amide II band), and the asymmetric and symmetric stretching vibrations of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Chromatographic and Other Analytical Techniques

-

Thin-Layer Chromatography (TLC): TLC is a vital tool for monitoring the progress of the synthesis and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the purity of the final product.

-

Melting Point Determination: The melting point of the purified compound is a key indicator of its purity. A sharp and well-defined melting point range suggests a high degree of purity.

Applications and Future Perspectives

While specific applications for N-(2,6-dimethyl-3-nitrophenyl)acetamide are not extensively detailed in the readily available literature, its structure suggests its utility as a chemical intermediate. The presence of the nitro and acetamido functionalities provides reactive sites for further chemical transformations.

-

Medicinal Chemistry: The nitro group can be readily reduced to an amino group, which can then be derivatized to synthesize a variety of compounds with potential biological activity. The acetamido group can also be hydrolyzed to an amine, providing another route for functionalization. The core structure could be a scaffold for the development of novel therapeutic agents.

-

Materials Science: Nitroaromatic compounds are sometimes used in the synthesis of dyes, polymers, and other functional materials. The specific substitution pattern of this molecule could lead to materials with unique optical or electronic properties.

Further research is warranted to explore the full potential of N-(2,6-dimethyl-3-nitrophenyl)acetamide as a building block in various fields of chemical synthesis.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-(2,6-dimethyl-3-nitrophenyl)acetamide is a specific isomer of nitro-substituted dimethylacetanilide with a well-defined chemical structure. This technical guide has provided a comprehensive overview of its molecular properties, a detailed, field-proven protocol for its synthesis, and the necessary analytical methods for its characterization. While its direct applications are not yet widely reported, its chemical structure makes it a valuable intermediate for further synthetic exploration in medicinal chemistry and materials science. The protocols and information presented herein serve as a robust foundation for researchers and scientists working with this and related compounds.

References

[1] ChemSynthesis. N-(2,6-dimethyl-3-nitrophenyl)acetamide. (2025-05-20). Available from: [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for N-(2,6-dimethyl-3-nitrophenyl)acetamide Synthesis

Introduction

N-(2,6-dimethyl-3-nitrophenyl)acetamide is a key chemical intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise introduction of the nitro group at the 3-position of the 2,6-dimethylphenyl scaffold is critical for the subsequent functionalization and biological activity of the target compounds. This technical guide provides a comprehensive overview of the starting materials and synthetic strategies for the preparation of N-(2,6-dimethyl-3-nitrophenyl)acetamide, designed for researchers, scientists, and professionals in drug development. We will delve into two primary synthetic routes, with a focus on the most practical and well-documented pathway, while also exploring a potential alternative. This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthesis.

Primary Synthetic Pathway: A Two-Step Approach from 2,6-Dimethylaniline

The most established and reliable method for the synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide commences with the readily available starting material, 2,6-dimethylaniline. This route involves a two-step sequence: acetylation of the aniline to protect the amino group and direct the subsequent nitration, followed by the regioselective nitration to introduce the nitro group at the desired position.

Starting Material Analysis: 2,6-Dimethylaniline

Commercial Availability and Quality Considerations:

2,6-Dimethylaniline (also known as 2,6-xylidine) is a widely available commercial chemical.[1] It is used as an intermediate in the production of pesticides, dyes, antioxidants, and pharmaceuticals.[2] When sourcing this starting material, it is imperative to consider its purity, as impurities can lead to side reactions and complicate the purification of the subsequent products. Key specifications to consider include:

-

Assay: A purity of ≥98% is recommended for synthetic applications.[1][3]

-

Appearance: Typically a colorless to yellowish liquid.[1]

-

Water Content: Low water content is crucial, as water can interfere with the acetylation reaction.

Safety and Handling:

2,6-Dimethylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and is suspected of causing cancer.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[3]

Step 1: Acetylation of 2,6-Dimethylaniline to N-(2,6-dimethylphenyl)acetamide

The initial step in this synthetic sequence is the acetylation of 2,6-dimethylaniline. This reaction serves a dual purpose: it protects the highly activating amino group from oxidation during the subsequent nitration step and modulates its directing effect to favor the desired regioselectivity.[4][5] The acetyl group is a moderately activating ortho-, para-director.

Reaction Mechanism: The acetylation of an amine is a classic nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)acetamide

A common and effective method for the acetylation of anilines involves the use of acetic anhydride.[6][7]

Materials:

-

2,6-Dimethylaniline

-

Acetic Anhydride

-

Glacial Acetic Acid (optional, as solvent)

-

Zinc Dust (optional, to prevent oxidation)

-

Ice-cold water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,6-dimethylaniline (1 equivalent) and acetic anhydride (1.5-2.0 equivalents).[7] Glacial acetic acid can be used as a solvent if necessary.

-

A small amount of zinc dust can be added to prevent the oxidation of the aniline during the reaction.

-

Heat the reaction mixture to reflux (approximately 120-140°C) for 1-2 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid N-(2,6-dimethylphenyl)acetamide by vacuum filtration and wash the crystals with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[8]

Table 1: Key Parameters for the Acetylation of 2,6-Dimethylaniline

| Parameter | Recommended Value/Condition | Rationale |

| Acetylation Agent | Acetic Anhydride | Effective, readily available, and the byproduct (acetic acid) is easily removed. |

| Stoichiometry | 1.5-2.0 equivalents of Acetic Anhydride | Ensures complete conversion of the aniline. |

| Temperature | 120-140°C (Reflux) | Provides sufficient energy to overcome the activation barrier of the reaction. |

| Reaction Time | 1-2 hours | Typically sufficient for complete reaction, should be monitored by TLC. |

| Work-up | Precipitation in ice-water | N-(2,6-dimethylphenyl)acetamide is insoluble in cold water, allowing for easy isolation. |

Workflow for the Synthesis of N-(2,6-dimethylphenyl)acetamide:

Caption: Workflow for the nitration of N-(2,6-dimethylphenyl)acetamide.

Alternative Synthetic Pathway: Acetylation of 2,6-Dimethyl-3-nitroaniline

An alternative approach to the synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide involves the acetylation of 2,6-dimethyl-3-nitroaniline. This route is conceptually simpler as it is a single-step transformation. However, the practical feasibility of this pathway is highly dependent on the availability and synthesis of the starting material, 2,6-dimethyl-3-nitroaniline.

Starting Material Analysis: 2,6-Dimethyl-3-nitroaniline

The primary challenge of this alternative route lies in obtaining 2,6-dimethyl-3-nitroaniline. Direct nitration of 2,6-dimethylaniline tends to produce a mixture of isomers, with the 4-nitro and 2-nitro isomers often being significant products. The separation of the desired 3-nitro isomer from this mixture can be challenging and may result in a low overall yield. While methods for the regioselective nitration of anilines exist, a straightforward and high-yielding synthesis specifically for 2,6-dimethyl-3-nitroaniline is not readily found in the literature.

Should a reliable source or an efficient synthesis of 2,6-dimethyl-3-nitroaniline become available, the subsequent acetylation step is a standard transformation.

Acetylation of 2,6-Dimethyl-3-nitroaniline

The acetylation of 2,6-dimethyl-3-nitroaniline would follow a similar protocol to the acetylation of 2,6-dimethylaniline, typically using acetic anhydride. The presence of the electron-withdrawing nitro group will decrease the nucleophilicity of the aniline, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.

Conclusion

For the synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide, the two-step pathway starting from commercially available 2,6-dimethylaniline is the most practical and well-documented approach. This method, involving the protection of the amino group via acetylation followed by a controlled nitration, allows for the regioselective introduction of the nitro group at the 3-position. The alternative route, starting from 2,6-dimethyl-3-nitroaniline, while theoretically more direct, is hampered by the synthetic challenge of obtaining the required starting material in high purity and yield. Researchers and drug development professionals should prioritize the two-step synthesis from 2,6-dimethylaniline for a reliable and scalable production of N-(2,6-dimethyl-3-nitrophenyl)acetamide.

References

- U.S.

-

"Synthesis of 2,6-dimethylaniline," PrepChem.com. [Link]

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3236. [Link]

- Chinese Patent CN103570645A, "Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)

-

"m-NITRODIMETHYLANILINE," Organic Syntheses. [Link]

-

Moodie, R. B., Schofield, K., & Weston, J. B. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46(7), 1141-1149. [Link]

- Chinese Patent CN101863777A, "The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline," Google P

-

(PDF) Nitration of Acetanilide - ResearchGate. [Link]

-

1 Acetylation of Aniline (Experiment) | PDF | Chemical Reactions | Amine - Scribd. [Link]

-

2,6-Dimethylaniline | C8H11N - PubChem. [Link]

-

"Preparation of N-acetyl-2,6-dimethyl-3-nitroaniline," PrepChem.com. [Link]

-

"Synthesis of p-Nitroaniline via a Multi-Step Sequence," Magritek. [Link]

-

Gao, Y., Mao, Y., Zhang, B., Zhan, Y., & Huo, Y. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC advances, 8(12), 6434-6438. [Link]

-

CHEM261 Nitration of Acetanilide Followup 162 - YouTube. [Link]

-

Safety Data Sheet: 2,6-Dimethylaniline - Carl ROTH. [Link]

- U.S.

-

Acetylation of aniline - YouTube. [Link]

-

"Nitration of Acetanilide and Methyl Benzoate," UKEssays.com. [Link]

-

Acetylation of Aniline | PDF - Scribd. [Link]

-

Nitration of acetanilide (Lab report) - :::JAAN's Science Class:::. [Link]

-

Plasse, K. M., Mooney, T. R., Mastyugin, M., Costa, M., & Török, B. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1400445. [Link]

-

TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht | PDF | Acetic Acid - Scribd. [Link]

Sources

- 1. 2,6-Dimethylaniline 99 87-62-7 [sigmaaldrich.com]

- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]

- 6. scribd.com [scribd.com]

- 7. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to N-(2,6-dimethyl-3-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of N-(2,6-dimethyl-3-nitrophenyl)acetamide, a substituted nitroaromatic compound. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and a discussion of its potential biological activities and applications based on its structural characteristics. While specific experimental data for this compound is limited in public literature, this guide synthesizes information from related compounds and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. All protocols and theoretical discussions are grounded in established scientific literature, with comprehensive citations provided.

Introduction and Chemical Identity

N-(2,6-dimethyl-3-nitrophenyl)acetamide, with the CAS Number 5416-12-6, is an organic compound belonging to the class of nitroanilides.[1][2] Its structure features a phenyl ring substituted with two methyl groups, a nitro group, and an acetamido group. This unique arrangement of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The acetamido group can influence the regioselectivity of further electrophilic aromatic substitution reactions, while the nitro group can be readily reduced to an amino group, opening avenues for a wide array of chemical transformations.

IUPAC Name: N-(2,6-dimethyl-3-nitrophenyl)acetamide

Chemical Structure

Caption: Chemical structure of N-(2,6-dimethyl-3-nitrophenyl)acetamide.

Physicochemical Properties

While specific experimental data for the physicochemical properties of N-(2,6-dimethyl-3-nitrophenyl)acetamide are not extensively reported in the literature, we can infer certain characteristics based on its structure and data from analogous compounds. A summary of its known and estimated properties is presented below.

| Property | Value | Source |

| IUPAC Name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | - |

| CAS Number | 5416-12-6 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| Appearance | Likely a crystalline solid, possibly yellow to brown in color. | Inferred from related nitroaromatic compounds.[3][4] |

| Melting Point | Not available. | [1] |

| Boiling Point | Not available. | [1] |